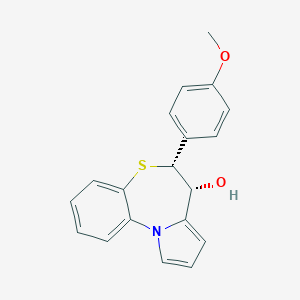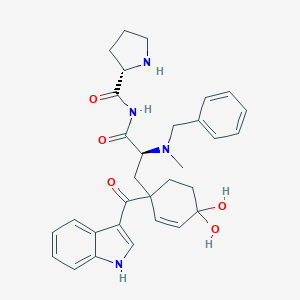
6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol can have several biochemical and physiological effects. For example, it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also induce apoptosis, which is the programmed death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol. One area of research is to further study its mechanism of action and identify the specific enzymes that it targets. Another area of research is to explore its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, researchers can investigate ways to optimize the synthesis process of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a promising compound that has potential applications in various fields, particularly in the treatment of cancer. Its complex synthesis process and limited availability make it a challenging compound to work with, but future research can help optimize its synthesis and identify its full potential.
Métodos De Síntesis
The synthesis of 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a complex process that involves several steps. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then converted into 4-methoxyphenylacetonitrile. The nitrile group is then reduced to form 4-methoxyphenylethylamine, which is further reacted with 2-(4-chlorobenzoyl)benzoic acid to form the final compound.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
131403-79-7 |
|---|---|
Nombre del producto |
6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol |
Fórmula molecular |
C19H17NO2S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(6R,7R)-6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol |
InChI |
InChI=1S/C19H17NO2S/c1-22-14-10-8-13(9-11-14)19-18(21)16-6-4-12-20(16)15-5-2-3-7-17(15)23-19/h2-12,18-19,21H,1H3/t18-,19-/m1/s1 |
Clave InChI |
BGBGSDYFNXHIKG-RTBURBONSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C3=CC=CN3C4=CC=CC=C4S2)O |
SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O |
Sinónimos |
6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol 6-MPPBO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)

![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)





